

An In-depth Technical Guide to Iodocyclobutane (CAS Number: 38557-29-8)

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Compound of Interest

Compound Name: Iodocyclobutane

Cat. No.: B1601185

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Iodocyclobutane, identified by CAS number 38557-29-8, is a halogenated cycloalkane that serves as a versatile synthetic intermediate in organic chemistry. Its unique four-membered ring structure and the reactivity of the carbon-iodine bond make it a valuable building block for the introduction of the cyclobutane moiety into more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, safety and handling information, detailed experimental protocols for its synthesis and key reactions, and its applications in research and drug development.

Chemical and Physical Properties

Iodocyclobutane is a colorless to pale yellow liquid. The presence of the iodine atom on the strained cyclobutane ring significantly influences its reactivity, making it susceptible to nucleophilic substitution and elimination reactions.^[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **Iodocyclobutane**

Property	Value	Reference(s)
CAS Number	38557-29-8	[2][3][4][5][6]
Molecular Formula	C4H7I	[2][3][4]
Molecular Weight	182.00 g/mol	[2][4][6]
Boiling Point	141.4 °C at 760 mmHg	[3]
Density	1.9 g/cm ³	[3]
Flash Point	56.6 °C	[3]
Refractive Index	1.57	[3]
Vapor Pressure	7.337 mmHg at 25°C	[3][7]
Appearance	Colorless to pale yellow liquid	
SMILES	C1CC(C1)I	[2]
InChI Key	DXVOSTCYXXRQEW-UHFFFAOYSA-N	[5]

Safety and Handling

Iodocyclobutane is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[8][9] Halogenated organic compounds can pose health risks, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn.[8] Store in a cool, dry, and well-ventilated area away from heat and ignition sources.[8][9]

Table 2: Hazard Information for **Iodocyclobutane**

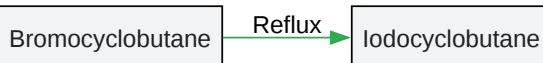
Hazard Statement	Precautionary Statement	Reference(s)
H226: Flammable liquid and vapor.	P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.	[8][9]
H331: Toxic if inhaled.	P261: Avoid breathing mist or vapors.	[8]
P280: Wear protective gloves/protective clothing/eye protection/face protection.		[8][9]
P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.		[8][9]
P304 + P340 + P311: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor.		[8]
P403 + P235: Store in a well-ventilated place. Keep cool.		[8][9]

Synthesis and Reactions

Iodocyclobutane is a key intermediate for the synthesis of various cyclobutane derivatives.[1] Its reactivity is dominated by the susceptibility of the C-I bond to nucleophilic attack.

Synthesis of Iodocyclobutane

A common method for the synthesis of **iodocyclobutane** is through a Finkelstein reaction, where a different cyclobutyl halide (e.g., bromocyclobutane) is treated with an iodide salt.[1]

Sodium Iodide (NaI)
in AcetoneSodium Bromide (NaBr)
(precipitate)[Click to download full resolution via product page](#)

General workflow for the synthesis of **iodocyclobutane** via Finkelstein reaction.

Experimental Protocol: Synthesis of **iodocyclobutane** from Bromocyclobutane

- Materials: Bromocyclobutane, sodium iodide, acetone (anhydrous).
- Procedure:
 - In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium iodide (1.5 equivalents) in anhydrous acetone.
 - Add bromocyclobutane (1.0 equivalent) to the solution.
 - Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by the formation of a white precipitate (sodium bromide).
 - After completion, cool the mixture to room temperature and filter to remove the precipitated sodium bromide.
 - Remove the acetone from the filtrate under reduced pressure.
 - The crude **iodocyclobutane** can be purified by distillation.

Nucleophilic Substitution Reactions

The iodine atom in **iodocyclobutane** is an excellent leaving group, facilitating a wide range of nucleophilic substitution reactions, typically proceeding via an SN2 mechanism.^{[1][2]}

Nucleophile (Nu⁻)Iodide (I⁻)[Click to download full resolution via product page](#)

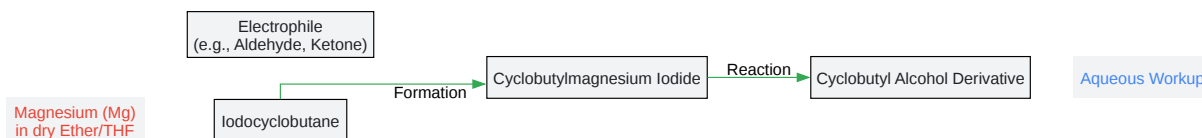
General schematic for nucleophilic substitution on **iodocyclobutane**.

Experimental Protocol: General Procedure for Nucleophilic Substitution

- Materials: **iodocyclobutane**, desired nucleophile (e.g., sodium azide, sodium cyanide, a thiol with a non-nucleophilic base), appropriate anhydrous solvent (e.g., DMF, DMSO, THF).
- Procedure:
 - In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the nucleophile in the chosen anhydrous solvent.
 - Add **iodocyclobutane** (1.0 equivalent) dropwise to the solution at room temperature or a specified temperature depending on the nucleophile's reactivity.
 - Stir the reaction mixture for the required time, monitoring its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
 - Upon completion, quench the reaction appropriately (e.g., with water or a saturated aqueous solution of ammonium chloride).
 - Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
 - Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
 - Remove the solvent under reduced pressure to yield the crude product, which can then be purified by column chromatography or distillation.

Grignard Reagent Formation

Iodocyclobutane can be used to prepare the corresponding Grignard reagent, cyclobutylmagnesium iodide, which is a powerful nucleophile for forming carbon-carbon bonds.



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Workflow for the formation and reaction of a cyclobutyl Grignard reagent.

Experimental Protocol: Preparation and Reaction of Cyclobutylmagnesium Iodide

- Materials: **Iodocyclobutane**, magnesium turnings, anhydrous diethyl ether or THF, an electrophile (e.g., a ketone or aldehyde).
- Procedure:
 - Grignard Reagent Formation:
 - In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.
 - Add a small crystal of iodine to activate the magnesium surface.
 - Add a solution of **iodocyclobutane** in anhydrous ether or THF dropwise from the addition funnel to initiate the reaction. The reaction is exothermic and may require initial gentle heating to start.
 - Once the reaction has started, add the remaining **iodocyclobutane** solution at a rate that maintains a gentle reflux.
 - After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed.
 - Reaction with an Electrophile:

- Cool the freshly prepared Grignard reagent in an ice bath.
- Add a solution of the electrophile (e.g., a ketone) in anhydrous ether or THF dropwise.
- After the addition, allow the reaction mixture to warm to room temperature and stir for several hours.
- Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
- Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure and purify the resulting alcohol by column chromatography or distillation.

Applications in Research and Drug Development

The cyclobutane motif is of increasing interest in medicinal chemistry as it can serve as a bioisostere for phenyl rings, improve metabolic stability, and provide a three-dimensional scaffold to orient pharmacophoric groups.^[10] **Iodocyclobutane** is a key starting material for accessing a variety of substituted cyclobutanes for incorporation into drug candidates.^[3] Its utility lies in its ability to participate in cross-coupling reactions and nucleophilic substitutions to build molecular complexity.^{[1][3]} For instance, it can be used in the synthesis of analogs of known drugs to explore structure-activity relationships (SAR).^[11]

Conclusion

Iodocyclobutane (CAS 38557-29-8) is a valuable and reactive building block in organic synthesis. Its physical and chemical properties are well-characterized, and established protocols for its synthesis and subsequent reactions, particularly nucleophilic substitutions and Grignard reagent formation, are readily available. The ability to introduce the cyclobutane scaffold using this reagent makes it a significant tool for researchers in synthetic chemistry and professionals in the field of drug discovery and development. Proper safety precautions are essential when handling this flammable and potentially toxic compound.

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